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molecular formula C7H18ClN B3083047 N,3,3-Trimethyl-1-butanamine hydrochloride CAS No. 1135288-12-8

N,3,3-Trimethyl-1-butanamine hydrochloride

Cat. No. B3083047
M. Wt: 151.68 g/mol
InChI Key: FDTCSDVBBFMZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302988B2

Procedure details

4 M HCl in dioxane (4.05 mL, 16.2 mmol) was added dropwise to a solution of tert-butyl 3,3-dimethylbutyl(methyl)carbamate (436 mg, 1.62 mmol) in dry dioxane (4 mL) under a N2 atmosphere. The mixture was stirred at room temperature for 3 d. The mixture was evaporated to dryness, co-evaporated with DCM (15 mL) and the residue was stirred in Et2O for 30 min. The solids were filtered off, rinsed with Et2O and dried on air to yield AMN-38 (222 mg, 72%) as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3,3-dimethylbutyl(methyl)carbamate
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4.05 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]([CH3:16])([CH3:15])[CH2:4][CH2:5][N:6](C)[C:7](=O)OC(C)(C)C>O1CCOCC1>[ClH:1].[CH3:7][NH:6][CH2:5][CH2:4][C:3]([CH3:16])([CH3:15])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
tert-butyl 3,3-dimethylbutyl(methyl)carbamate
Quantity
436 mg
Type
reactant
Smiles
CC(CCN(C(OC(C)(C)C)=O)C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4.05 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness, co-evaporated with DCM (15 mL)
STIRRING
Type
STIRRING
Details
the residue was stirred in Et2O for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
rinsed with Et2O
CUSTOM
Type
CUSTOM
Details
dried on air
CUSTOM
Type
CUSTOM
Details
to yield AMN-38 (222 mg, 72%) as a white solid

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
Cl.CNCCC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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